molecular formula C10H9NO3 B6598300 methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate CAS No. 72078-39-8

methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate

Cat. No. B6598300
CAS RN: 72078-39-8
M. Wt: 191.18 g/mol
InChI Key: FASXMVSZTWKXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate (MPC) is an important intermediate in the synthesis of a wide range of compounds. It is a valuable building block for the production of a variety of organic compounds, and is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the production of polymers, catalysts, and other materials. MPC is a versatile compound, with a wide range of applications in the chemical and pharmaceutical industries.

Mechanism of Action

Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is an intermediate in the synthesis of a wide range of compounds. It is used as a building block for the production of a variety of organic compounds, and is used in the synthesis of pharmaceuticals, agrochemicals, and dyes. The mechanism of action of methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is based on its ability to form covalent bonds with other compounds, and its ability to act as a catalyst in the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate has a number of biochemical and physiological effects. It is known to be a powerful antioxidant, and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to be effective in the treatment of a variety of diseases, including cancer, HIV, and Alzheimer's disease. It has also been shown to have a positive effect on the cardiovascular system, and is believed to have a beneficial effect on the immune system.

Advantages and Limitations for Lab Experiments

Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate has a number of advantages and limitations when used in laboratory experiments. It is a relatively inexpensive compound, and is easy to obtain and store. It is also a highly reactive compound, and is easily modified to produce a wide variety of compounds. However, it is also highly toxic and flammable, and should be handled with care.

Future Directions

The future of methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is promising, as it has a wide range of applications in the chemical and pharmaceutical industries. It is being increasingly used in the production of a variety of organic compounds, and is being explored for its potential use in the synthesis of drugs, agrochemicals, dyes, and other materials. Additionally, research is being conducted to explore its potential use in the treatment of a variety of diseases, including cancer, HIV, and Alzheimer's disease. Finally, there is potential for methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate to be used in the production of polymers, catalysts, and other materials.

Synthesis Methods

Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is synthesized through a number of methods, including the reductive amination of furfuryl alcohol with pyrrole-2-carboxylic acid, the reaction of furfuryl alcohol and pyrrole-2-carboxylic acid in the presence of a catalytic amount of anhydrous aluminum chloride, and the reaction of furfuryl alcohol and pyrrole-2-carboxylic acid in the presence of a catalytic amount of potassium tert-butoxide. The reductive amination method is the most commonly used, and is the most cost-effective and efficient method.

Scientific Research Applications

Methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the production of polymers, catalysts, and other materials. In addition, methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and other materials. It has also been used in the synthesis of drugs, agrochemicals, and dyes.

properties

IUPAC Name

methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)8-5-4-7(11-8)9-3-2-6-14-9/h2-6,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASXMVSZTWKXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425089
Record name 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(furan-2-yl)-1H-pyrrole-2-carboxylate

CAS RN

72078-39-8
Record name 1H-Pyrrole-2-carboxylic acid, 5-(2-furanyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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